(E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
描述
(E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-based derivative with a structurally complex scaffold. The purine core (positions 2 and 6) is substituted with dione groups, while position 7 features an allyl group and position 1 and 3 are methylated. The 8-position is functionalized with a hydrazinyl linker conjugated to a pyridin-4-ylmethylene moiety. The (E)-configuration of the hydrazinylidene group may influence molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for target binding .
属性
IUPAC Name |
1,3-dimethyl-7-prop-2-enyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-4-9-23-12-13(21(2)16(25)22(3)14(12)24)19-15(23)20-18-10-11-5-7-17-8-6-11/h4-8,10H,1,9H2,2-3H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZBKGFARALTID-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=NC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Molecular Formula : C14H16N4O2
- Molar Mass : 272.30 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on several key areas:
1. Anticancer Activity
Research indicates that purine derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanism of action for (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione remains to be fully elucidated but is hypothesized to involve interaction with DNA or RNA synthesis pathways.
2. Antimicrobial Properties
Compounds containing hydrazine and pyridine moieties have been reported to possess antimicrobial activities. In vitro studies have demonstrated that derivatives similar to (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione show efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, derivatives of purines are known to inhibit enzymes like xanthine oxidase and others involved in nucleotide metabolism. This inhibition can lead to therapeutic effects in conditions like gout or hyperuricemia.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
The proposed mechanisms through which (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione exerts its biological effects include:
- DNA Interaction : Potential intercalation into DNA structures leading to inhibition of replication.
- Enzyme Inhibition : Targeting specific enzymes critical for cancer cell metabolism.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in microbial cells leading to cell death.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A closely related analog, 8-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 377063-52-0), replaces the pyridin-4-ylmethylene group with a 4-fluorobenzylidene moiety . Key differences include:
| Property | Target Compound | 4-Fluoro Analog |
|---|---|---|
| 8-Substituent | Pyridin-4-ylmethylene | 4-Fluorobenzylidene |
| Electron Effects | Aromatic N-heterocycle (basic) | Electron-withdrawing fluorine |
| Hydrogen Bonding | Potential N-H···N interactions | C-F may reduce polarity |
| π-π Stacking Potential | High (pyridine ring) | Moderate (fluorophenyl ring) |
The pyridine group in the target compound enhances basicity and hydrogen-bonding capacity compared to the fluorophenyl group, which may alter solubility or target affinity .
Structural Similarity Metrics
Molecular fingerprints and Tanimoto coefficients (Tc) are widely used to quantify structural similarity. For example, PungentDB employs RDKit-generated SMILES and Tc values to identify analogs . Assuming a hypothetical comparison:
High Tc values (e.g., >0.85) suggest overlapping pharmacophores but may overlook critical electronic or steric differences, as noted in studies advocating for multi-dimensional approaches like ChemGPS-NP .
Physicochemical and Bioactivity Predictions
ChemGPS-NP , a global positioning system for chemical property space, evaluates compounds beyond structural similarity. For instance, the pyridine substituent in the target compound may increase polarity and logP compared to the 4-fluoro analog, impacting membrane permeability . Agglomerative hierarchical clustering (AHC) of marine antibiotics () supports the hypothesis that structural analogs cluster with shared bioactivities. If the target compound and its analogs cluster together, they may target similar proteins (e.g., kinases or bacterial enzymes) .
Crystallographic Comparisons
Tools like Mercury CSD 2.0 enable packing similarity analyses. If crystallographic data were available, differences in pyridine vs. fluorophenyl packing motifs (e.g., herringbone vs. π-stacked arrangements) could be quantified .
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